N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(2-Methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a methanesulfonamide derivative featuring a pyrazoline core substituted with a 2-methoxyacetyl group at position 1 and a phenyl group at position 5 of the dihydropyrazole ring.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-13-19(23)22-18(15-6-4-3-5-7-15)12-17(20-22)14-8-10-16(11-9-14)21-27(2,24)25/h3-11,18,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXLYZMKSKATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, beginning with the formation of the pyrazole ring. Key reactants include phenylhydrazine and a diketone, which undergo cyclization in the presence of acid or base catalysts. Following the formation of the pyrazole core, the methoxyacetyl and sulfonamide groups are introduced through a series of nucleophilic substitution reactions under controlled conditions (usually involving mild temperatures and appropriate solvents such as dichloromethane).
Industrial Production Methods: Industrial-scale production of this compound necessitates robust optimization of the synthetic pathway. Often, this involves using continuous flow reactors to ensure consistent product quality and reduce reaction times. Various purification methods, including crystallization and chromatography, are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo several chemical reactions:
Oxidation: Oxidation of the methoxy group can lead to the formation of more reactive intermediates, which can be further functionalized.
Reduction: The compound’s sulfonamide group is susceptible to reduction under specific conditions, forming amines.
Substitution: The aromatic rings in the structure provide sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating reagents for substitution reactions. Reactions are often conducted in solvents like acetone, methanol, or dimethyl sulfoxide at temperatures ranging from ambient to reflux conditions.
Major Products Formed: Major products depend on the type of reaction, but can include hydroxylated derivatives, amines, and various substituted pyrazoles.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Research indicates that compounds with similar pyrazole structures can inhibit cancer cell proliferation. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .
- Antioxidant Activity : Molecular docking studies have indicated that such compounds possess significant antioxidant properties, which could protect cells from oxidative stress and related diseases .
Therapeutic Potential
The therapeutic applications of N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide are being explored across several domains:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis |
| Inflammatory Diseases | Treatment of conditions like arthritis and other inflammatory disorders |
| Neuroprotection | Possible applications in neurodegenerative diseases due to antioxidant properties |
Case Studies
Several studies highlight the efficacy of pyrazole derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
- Anti-inflammatory Action : Another research project showed that a pyrazole compound reduced levels of pro-inflammatory cytokines in animal models of rheumatoid arthritis, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research on similar compounds has suggested neuroprotective capabilities against oxidative stress-induced neuronal damage, which could pave the way for developing treatments for Alzheimer's disease .
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. Its mechanism involves the interaction of the methoxyacetyl and sulfonamide groups with the active site of the target, blocking substrate access and altering the biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substitution at pyrazoline N1 (e.g., benzoyl or methoxyacetyl) enhances binding affinity compared to N2-substituted derivatives .
- Electron-donating groups (e.g., methoxy in 2-methoxyacetyl) may improve solubility without compromising hydrophobic interactions.
Pyrazoline-Based Enzyme Inhibitors
Compounds with benzenesulfonamide-pyrazoline hybrids exhibit carbonic anhydrase (CA) inhibition and cytotoxicity:
Key Observations :
Agrochemical Derivatives: Sulfentrazone
Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) highlights the role of heterocycle variation:
Key Observations :
- Replacement of pyrazoline with triazole shifts activity from antiviral/therapeutic to agrochemical.
- Chlorine and fluorine substituents enhance environmental persistence, a concern absent in the target compound .
Nitro-Substituted Analogs
describes N-{3-[1-(methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, differing in nitro substitution:
Key Observations :
- Nitro groups often improve binding affinity but may increase metabolic instability or toxicity.
Biological Activity
N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Ring : The 4,5-dihydro-1H-pyrazole moiety is known for various biological activities, including anti-inflammatory and anti-cancer properties.
- Methanesulfonamide Group : This functional group is often associated with sulfonamide drugs, which have antibacterial properties.
- Methoxyacetyl Substituent : This group may enhance the compound's lipophilicity, affecting its bioavailability and interaction with biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrazole Ring | 4,5-dihydro-1H-pyrazole |
| Methanesulfonamide Group | Sulfonamide functional group |
| Methoxyacetyl Substituent | Enhances lipophilicity and potential bioactivity |
Antioxidant Properties
Recent studies have indicated that compounds containing pyrazole structures exhibit significant antioxidant activity. The antioxidant capacity is crucial for neutralizing free radicals, which can lead to oxidative stress and cellular damage. Molecular docking studies suggest that the compound interacts effectively with radical species, thus demonstrating protective effects against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .
Anticancer Activity
The compound's anticancer properties have been evaluated in vitro against several cancer cell lines. It has demonstrated cytotoxic effects by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of pyrazole derivatives, including our compound of interest, utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate antioxidant activity. Results indicated that the compound significantly scavenged free radicals compared to control substances, suggesting robust antioxidant properties.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of TNF-alpha and IL-6 cytokines. This reduction was statistically significant compared to untreated controls, underscoring its potential as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound binds effectively to COX enzymes and certain cancer-related proteins, indicating its therapeutic potential .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| COX-1 | -9.5 | Hydrogen bonds |
| COX-2 | -8.7 | Hydrophobic interactions |
| p53 Protein | -7.9 | Ionic interactions |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?
Methodological Answer :
- Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can identify critical factors influencing yield and purity .
- Employ HPLC with high-resolution columns (e.g., Chromolith or Purospher® STAR) to monitor reaction progress and byproduct formation, ensuring reproducibility .
- Characterize intermediates via NMR and HRMS to confirm structural integrity at each synthetic step .
Q. How can the structural conformation of this compound be reliably characterized?
Methodological Answer :
- Single-crystal X-ray diffraction is the gold standard for resolving the 3D conformation of the pyrazole and sulfonamide moieties. Crystal growth in polar aprotic solvents (e.g., DMSO/EtOH mixtures) is recommended .
- Complement crystallographic data with DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles, torsional strain, and electronic properties .
- Use 2D NMR techniques (COSY, HSQC) to assign proton and carbon environments, particularly for the dihydropyrazole ring .
Q. What preliminary assays are suitable for screening biological activity?
Methodological Answer :
- Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to the sulfonamide group’s known role in binding catalytic zinc ions .
- Assess cellular permeability using Caco-2 monolayers or PAMPA assays, given the compound’s aromatic and polar functional groups .
- Screen for cytotoxicity in HEK-293 or HepG2 cell lines at concentrations ≤10 µM to establish safety thresholds for further studies .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of key synthetic steps (e.g., cyclization of the dihydropyrazole ring)?
Methodological Answer :
- Apply quantum chemical reaction path searches (e.g., IRC calculations) to map transition states and intermediates during cyclization. Software like Gaussian or ORCA can model energy barriers .
- Integrate machine learning (e.g., random forest models) with experimental data to predict optimal reaction conditions and reduce trial-and-error approaches .
- Validate computational predictions via kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C tracking) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer :
- Perform meta-analysis of dose-response curves (e.g., IC₅₀ values) using ANOVA to identify platform-specific variability (e.g., buffer composition, cell type) .
- Use surface plasmon resonance (SPR) to measure binding affinity directly, bypassing cellular assay artifacts .
- Cross-validate findings with cryo-EM or molecular dynamics simulations to visualize ligand-target interactions in physiological conditions .
Q. How can the compound’s selectivity for a target protein be improved through structural modification?
Methodological Answer :
- Conduct SAR studies focusing on the methoxyacetyl and phenyl substituents. Replace the phenyl group with bioisosteres (e.g., thiophene) to modulate lipophilicity and steric bulk .
- Use free-energy perturbation (FEP) calculations to predict binding energy changes upon substitution (e.g., replacing methoxy with ethoxy groups) .
- Synthesize and test deuterated analogs to enhance metabolic stability without altering target affinity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
